(2-Ethynylcyclopropyl)benzene

Vue d'ensemble

Description

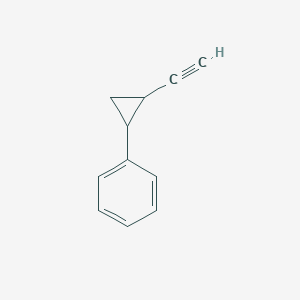

(2-Ethynylcyclopropyl)benzene is an organic compound with the molecular formula C₁₁H₁₀ It consists of a benzene ring attached to a cyclopropyl group, which in turn is bonded to an ethynyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylcyclopropyl)benzene typically involves the following steps:

Formation of Cyclopropylbenzene: This can be achieved through the reaction of benzene with cyclopropyl bromide in the presence of a strong base such as sodium amide (NaNH₂).

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of cyclopropylbenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethynylcyclopropyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

Reduction: The ethynyl group can be reduced to form an ethyl group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Formation of (2-Cyclopropylcarbonyl)benzene.

Reduction: Formation of (2-Ethylcyclopropyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the reagent used.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Synthetic Intermediates

(2-Ethynylcyclopropyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:

- Alkyne Functionalization : The compound can undergo reactions such as hydroalkylation, which is essential for producing Z-alkenes. Recent studies have demonstrated its utility in bifunctional iron-catalyzed reactions to obtain Z-selective products from alkynes .

- Cross-Coupling Reactions : The ethynyl group enhances the compound's ability to participate in cross-coupling reactions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds featuring this structure have been linked to the combretastatin family, known for their ability to inhibit cancer cell proliferation .

Case Study: Combretastatin Derivatives

- A study focused on synthesizing derivatives of this compound showed that specific modifications could enhance cytotoxicity against various cancer cell lines. The derivatives displayed effective inhibition of tubulin polymerization, a mechanism critical for cancer therapy.

Pharmacological Applications

3.1 Sodium-Dependent Glucose Cotransporter Inhibition

Recent patents have outlined the potential of this compound derivatives in developing medications targeting the sodium-dependent glucose cotransporter (SGLT), particularly SGLT2, which is crucial in managing type 2 diabetes mellitus .

Pharmaceutical Formulation Insights

- The crystalline forms of these compounds have been optimized for stability and bioavailability, enhancing their efficacy as therapeutic agents.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for alkyne functionalization and cross-coupling reactions |

| Medicinal Chemistry | Anticancer properties linked to combretastatin derivatives |

| Pharmacological Applications | SGLT2 inhibition for diabetes treatment |

| Safety and Toxicology | Assessments indicate potential risks; careful formulation can reduce hazards |

Mécanisme D'action

The mechanism by which (2-Ethynylcyclopropyl)benzene exerts its effects depends on the specific reaction or application. For example:

In Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex, which then loses a proton to restore aromaticity.

In Catalytic Hydrogenation: The ethynyl group is adsorbed onto the catalyst surface, where it undergoes hydrogenation to form an ethyl group.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylbenzene: Lacks the ethynyl group, making it less reactive in certain types of reactions.

Ethynylbenzene (Phenylacetylene): Lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

(2-Ethynylcyclopropyl)benzene is unique due to the presence of both a cyclopropyl and an ethynyl group, which impart distinct reactivity and potential for diverse applications compared to its simpler analogs.

Activité Biologique

(2-Ethynylcyclopropyl)benzene, a compound characterized by its unique cyclopropyl and ethynyl functionalities attached to a benzene ring, has garnered attention in recent years for its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its chemical behavior in various reactions.

Chemical Structure and Properties

This compound is classified as an alkynyl-substituted cyclopropane derivative. Its structure can be depicted as follows:

The presence of the ethynyl group (–C≡C–) contributes to its reactivity, while the cyclopropyl ring adds unique steric properties that may influence its biological interactions.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various alkynyl compounds, including derivatives of this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against several bacterial and fungal strains:

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Escherichia coli | 4.69 - 22.9 | Moderate to Good |

| Staphylococcus aureus | 5.64 - 77.38 | Moderate to Good |

| Bacillus subtilis | 2.33 - 156.47 | Moderate to Good |

| Candida albicans | 16.69 - 78.23 | Moderate |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate |

These findings indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The antifungal activity against Candida albicans also suggests potential applications in treating fungal infections .

The biological activity is hypothesized to be influenced by the compound's ability to interact with microbial cell membranes or specific enzymatic pathways. The ethynyl group may enhance lipophilicity, allowing better penetration into bacterial cells, while the cyclopropane ring could play a role in conformational rigidity that affects binding interactions with target proteins .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various alkynes, including this compound, against a panel of pathogens. The results demonstrated significant inhibition zones in agar diffusion tests, confirming its efficacy compared to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research investigating the SAR of related compounds revealed that modifications on the benzene ring significantly impacted biological activity. For instance, introducing electron-donating or withdrawing groups altered MIC values considerably, indicating the importance of electronic effects in antimicrobial potency .

Propriétés

IUPAC Name |

(2-ethynylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSXPVAFKWNQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449098 | |

| Record name | (2-ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-21-9 | |

| Record name | (2-ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.